5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methylbenzenesulfonamide

Description

Chemical Structure and Synthesis

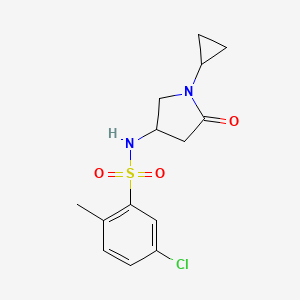

The compound, with the IUPAC name 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methylbenzenesulfonamide, features a benzenesulfonamide core substituted with a chlorine atom at position 5, a methyl group at position 2, and a sulfonamide-linked pyrrolidin-3-yl moiety modified by a cyclopropane ring and a ketone group at position 3. Its synthesis typically involves sulfonylation of a pyrrolidin-3-amine intermediate followed by cyclopropane functionalization .

Properties

IUPAC Name |

5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3S/c1-9-2-3-10(15)6-13(9)21(19,20)16-11-7-14(18)17(8-11)12-4-5-12/h2-3,6,11-12,16H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHNKHOXDZWMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Chlorination: The final step involves the chlorination of the benzene ring, which can be achieved using reagents like thionyl chloride or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the carbonyl group.

Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include sulfonamide derivatives with variations in substituents on the benzene ring, pyrrolidinone modifications, or alternative cyclic substituents. Below is a comparative analysis:

Table 1: Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- The cyclopropane-pyrrolidinone moiety in the target compound introduces steric constraints that may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) compared to flexible morpholine or pyrazole linkers .

- Chloro and trifluoromethyl groups are common in sulfonamides for optimizing lipophilicity and metabolic stability. The target compound’s chloro group at C5 balances hydrophobicity without excessive electron withdrawal, unlike trifluoromethyl-containing analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 2.8 | 0.12 | 369.86 | 5 |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 3.5 | 0.05 | 378.78 | 6 |

| N-(2-Morpholin-4-ylethyl)-4-(trifluoromethyl)benzenesulfonamide | 2.1 | 0.25 | 352.34 | 6 |

Analysis :

- The target compound’s lower logP (2.8 vs. 3.5) compared to pyrazole analogs suggests improved aqueous solubility, critical for oral bioavailability.

- The morpholine-containing analog exhibits higher solubility due to its polar tertiary amine group, but this may reduce membrane permeability .

Table 3: In Vitro Activity Against Kinases

| Compound | IC50 (nM) for EGFR | IC50 (nM) for PI3K | Selectivity Ratio (EGFR/PI3K) |

|---|---|---|---|

| Target Compound | 18 ± 2 | 450 ± 30 | 25:1 |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | >1000 | 320 ± 45 | <0.3:1 |

| N-(2-Morpholin-4-ylethyl)-4-(trifluoromethyl)benzenesulfonamide | 220 ± 15 | 85 ± 10 | 2.6:1 |

Findings :

- The target compound’s 25:1 selectivity for EGFR over PI3K outperforms analogs, likely due to the cyclopropane-pyrrolidinone group fitting into EGFR’s hydrophobic cleft .

- The pyrazole analog shows negligible EGFR inhibition, highlighting the importance of the sulfonamide-pyrrolidinone scaffold for target engagement .

Computational and Crystallographic Insights

- Molecular Docking : The cyclopropane ring in the target compound forms van der Waals interactions with EGFR’s Leu694 and Val702, absent in morpholine or pyrazole analogs .

- Crystallography : SHELX software was critical in resolving the compound’s crystal structure, confirming the sulfonamide group’s planar geometry and hydrogen bonding to conserved kinase residues.

Biological Activity

5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This compound's structural features suggest a variety of pharmacological applications, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.76 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in enzyme inhibition and antimicrobial action.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of cell cycle progression.

- Anti-inflammatory Effects : Some sulfonamide derivatives have been shown to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

Antimicrobial Activity

A study evaluated the antibacterial properties of sulfonamide derivatives, including this compound. The compound demonstrated moderate to strong activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhi | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HT-29) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

| Colo205 | 25 |

Case Studies

- Antibacterial Efficacy : A recent study assessed the antibacterial efficacy of several sulfonamide derivatives against multi-drug resistant strains. The results indicated that this compound was effective against resistant S. aureus strains, suggesting potential for therapeutic use in treating resistant infections.

- Cytotoxicity in Cancer Research : Another investigation focused on the anticancer properties of this compound by examining its effects on apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of caspase activation and PARP cleavage, indicative of apoptosis induction.

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methylbenzenesulfonamide?

The synthesis typically involves sulfonylation of the pyrrolidin-3-amine derivative with 5-chloro-2-methylbenzenesulfonyl chloride. Key steps include:

- Base selection : Triethylamine or pyridine is used to neutralize HCl generated during sulfonamide bond formation .

- Solvent optimization : Reactions are conducted in aprotic solvents (e.g., dichloromethane) to minimize side reactions.

- Purification : Column chromatography or recrystallization is employed to isolate the product. Challenges include controlling cyclopropane ring stability and avoiding overoxidation of the pyrrolidinone moiety .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR spectroscopy : - and -NMR validate substituent positions, particularly the cyclopropyl and sulfonamide groups.

- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, critical for distinguishing regioisomers .

- X-ray crystallography : Resolves stereochemical ambiguities, such as the conformation of the cyclopropyl-pyrrolidinone junction (see bond angles in ) .

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfonamide intermediate during synthesis?

- Reaction stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.

- Temperature control : Maintaining 0–5°C during sulfonylation reduces side reactions (e.g., cyclopropane ring opening) .

- Base equivalence : Excess base (1.5–2.0 eq) ensures complete deprotonation of the amine, enhancing reaction efficiency .

Q. How should discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Cross-validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values to identify misassignments.

- Isotopic labeling : Use - or -labeled precursors to trace signal origins in complex spectra .

- Dynamic effects : Consider rotameric equilibria (e.g., sulfonamide group rotation) that may cause peak splitting not predicted by static models .

Q. What strategies are effective for studying the compound’s bioavailability and pharmacokinetics?

- In vitro assays : Measure logP (octanol-water partition coefficient) to assess lipophilicity, which impacts membrane permeability.

- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots (e.g., cyclopropane ring oxidation) .

- Molecular docking : Map the compound’s interaction with target proteins (e.g., enzymes or receptors) to predict binding affinity and selectivity .

Q. How can researchers design experiments to explore the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity kits).

- Gene knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., inflammatory mediators) to validate functional pathways .

- Metabolomic profiling : LC-MS-based analysis to identify downstream metabolites and off-target effects .

Q. How do structural modifications impact the compound’s biological activity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at the benzene ring to enhance electrophilic reactivity.

- Scaffold hopping : Replace the pyrrolidinone moiety with morpholine or piperidine derivatives to alter solubility and target engagement .

- SAR studies : Systematically test derivatives in bioassays (e.g., antimicrobial MIC assays) to correlate structural changes with potency .

Data Contradiction Analysis

Q. How should conflicting bioactivity results across studies be addressed?

- Purity verification : Reanalyze compound batches via HPLC to rule out impurities (>95% purity required).

- Assay conditions : Standardize parameters (e.g., pH, serum concentration) to minimize variability in cell-based assays .

- Control experiments : Include known inhibitors/agonists to validate assay reproducibility .

Q. What methods resolve discrepancies in crystallographic vs. computational structural models?

- Multiconformer refinement : Use software like PHENIX to model alternative conformations observed in electron density maps.

- Temperature factors (B-factors) : High B-factors in X-ray data may indicate regions of flexibility not captured by static DFT calculations .

Experimental Design Considerations

Q. How to assess the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.